(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate
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Overview
Description
(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting an appropriate aldehyde with rhodanine-3-acetic acid in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxothiazolidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of modified thiazolidinone derivatives with different functional groups.
Scientific Research Applications
(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has shown that thiazolidinone derivatives, including this compound, exhibit antimicrobial, antifungal, and anticancer activities. They are being investigated for their potential use in developing new therapeutic agents.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as aldose reductase, which is involved in the development of diabetic complications . Additionally, its antimicrobial and antifungal activities are attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: This compound shares a similar core structure but differs in the substituent attached to the thiazolidinone ring.
4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid: Another related compound with a benzoic acid substituent instead of a butanoate group.
Uniqueness
(Z)-butyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is unique due to its specific butyl and butanoate substituents, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
butyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-2-3-12-22-16(20)10-7-11-19-17(21)15(24-18(19)23)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRVKVPJRCOROF-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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